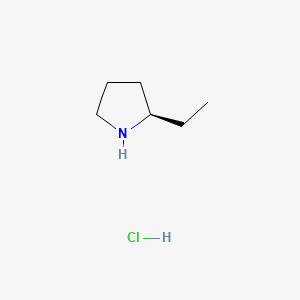

(R)-2-Ethylpyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-Ethylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a compound containing an ethylpyrrolidine group. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure . The “R” denotes the configuration of the chiral center in the molecule. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .

Molecular Structure Analysis

The molecular structure of “®-2-Ethylpyrrolidine hydrochloride” would consist of a pyrrolidine ring with an ethyl group attached to one of the carbon atoms. The exact structure would depend on the position of this ethyl group .Chemical Reactions Analysis

Again, while specific reactions involving “®-2-Ethylpyrrolidine hydrochloride” are not available, pyrrolidines and their derivatives are known to participate in a variety of chemical reactions. These can include reactions with acids, bases, and various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Ethylpyrrolidine hydrochloride” would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .Wissenschaftliche Forschungsanwendungen

Pharmacological Profiles :

- (R)-2-Ethylpyrrolidine hydrochloride derivatives, such as R-96544, have been studied for their pharmacological properties. R-96544, an active form of a novel 5-HT2A receptor antagonist, exhibited potent inhibition of platelet aggregation induced by serotonin in various species. It also showed high affinity for 5-HT2A receptors and inhibited 5-HT2A receptor-mediated contraction in guinea pig trachea, suggesting its potential in cardiovascular and respiratory applications (Ogawa et al., 2002).

Stereochemistry and Kinetics :

- The stereochemical course of reactions involving derivatives of (R)-2-Ethylpyrrolidine, such as the transformation of (S) 2 chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine, has been studied. These investigations provide insights into the kinetics and mechanisms of stereospecific rearrangements, crucial for understanding and optimizing synthetic pathways in pharmaceutical chemistry (Hammer & Weber, 1981).

Treatment of Pancreatitis :

- Derivatives of (R)-2-Ethylpyrrolidine hydrochloride, like R-102444 and its metabolite R-96544, were found to inhibit the progression of both acute and chronic pancreatitis in experimental models. This suggests potential therapeutic applications of these compounds in the treatment of pancreatitis (Ogawa et al., 2005).

Enantioselective Synthesis :

- The asymmetric synthesis of related compounds, such as the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been developed. This demonstrates the importance of (R)-2-Ethylpyrrolidine hydrochloride derivatives in producing enantioselective pharmaceuticals (Rosen et al., 1988).

Chemical Analysis and Quality Control :

- Methods for determining the content of (R)-2-Ethylpyrrolidine and its derivatives, such as S-2-(aminomethyl)-1-ethylpyrrolidine, have been developed using techniques like polarimetry. Such methods are critical for quality control in the pharmaceutical industry (Ouyang Xiao, 2008).

Selective Solvent Extraction Applications :

- Compounds like 2-Ethylhexylaminomethylpyridine, which are structurally related to (R)-2-Ethylpyrrolidine hydrochloride, have been used for the selective solvent extraction of metals like Palladium(II), Rhodium(III), and Platinum(IV) from hydrochloric acid solutions. This highlights the potential use of these compounds in industrial applications and metal recovery processes (Baba & Fukumoto, 1992).

Synthesis and Reactivity Studies :

- Research has been conducted on the synthesis of α-trifluoromethyl-substituted enamines, where dialkylamides react with P(NEt2)3CF3Br in the presence of BCl3 to give these compounds. This kind of research helps in expanding the chemical repertoire and understanding of (R)-2-Ethylpyrrolidine hydrochloride-related compounds (Bürger et al., 1995).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-ethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738866 |

Source

|

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Ethylpyrrolidine hydrochloride | |

CAS RN |

460748-80-5 |

Source

|

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)